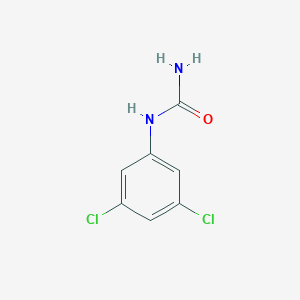

1-(3,5-Dichlorophenyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJBMYITMFAUCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019773 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-57-9 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)urea: Structure, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9), a key chemical intermediate and environmental metabolite. While structurally related to compounds with significant biological activity, the primary relevance of this compound stems from its role as a transformation product of the widely used dicarboximide fungicide, Iprodione. This document furnishes a detailed examination of its chemical structure, physicochemical properties, synthesis protocols, and its place within the metabolic pathway of its parent compound. Particular emphasis is placed on distinguishing it from the structurally similar but functionally distinct anti-cancer agent, 1,3-bis(3,5-dichlorophenyl)urea. This guide is intended for researchers in agrochemistry, environmental science, and drug development who require a consolidated technical resource on this specific phenylurea derivative.

Introduction and Core Concepts

This compound is a substituted urea compound featuring a dichlorinated phenyl ring. Its core structure, a urea group linked to an aromatic system, is a common motif in various biologically active molecules, including herbicides and pharmaceuticals. However, the principal scientific interest in this compound is not due to its intrinsic bioactivity but rather its formation as a key metabolite during the environmental degradation of the fungicide Iprodione.[1] Understanding the properties of this metabolite is crucial for assessing the environmental fate and toxicological profile of the parent fungicide.

Critical Distinction: this compound vs. 1,3-bis(3,5-Dichlorophenyl)urea

It is imperative to distinguish this compound from its N,N'-disubstituted analogue, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4).[2][3] While both share the same dichlorophenyl substituent, their structures and biological activities are vastly different. COH-SR4 is a potent anti-cancer agent that has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including lung cancer and melanoma.[2][4] In contrast, this compound is not associated with this anti-cancer activity and is primarily studied in the context of pesticide metabolism. This guide will focus exclusively on the mono-substituted compound.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a urea functional group where one of the nitrogen atoms is substituted with a 3,5-dichlorophenyl group. This substitution pattern significantly influences the molecule's polarity, solubility, and potential for biological interactions.

Chemical Identifiers

-

IUPAC Name: (3,5-dichlorophenyl)urea[1]

-

CAS Number: 13142-57-9[1]

-

Molecular Formula: C₇H₆Cl₂N₂O[1]

-

SMILES: C1=C(C=C(C=C1Cl)Cl)NC(=O)N[1]

-

InChIKey: FTJBMYITMFAUCP-UHFFFAOYSA-N[1]

Physicochemical Data

Experimental data for this compound is not widely published in peer-reviewed literature; commercial suppliers note that analytical data is not routinely collected for this compound.[5] The following table summarizes key physicochemical properties, which are largely based on high-quality computational predictions from the PubChem database. For comparative context, the experimental melting point of the isomeric compound 1-(3,4-Dichlorophenyl)urea is 155.6-156.3 °C.

| Property | Value | Source |

| Molecular Weight | 205.04 g/mol | PubChem[1] |

| Monoisotopic Mass | 203.9857182 Da | PubChem[1] |

| XLogP3-AA | 2.6 | PubChem (Predicted)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted)[1] |

| Rotatable Bond Count | 1 | PubChem (Predicted)[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem (Predicted)[1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol. | General Property of Phenylureas |

Synthesis and Characterization

This compound can be synthesized via established methods for creating substituted ureas. Two primary, reliable routes are available: the reaction of a substituted aniline with a cyanate source (often generated in situ from urea) or the reaction of a substituted isocyanate with ammonia.

Recommended Synthesis Protocol: From 3,5-Dichloroaniline and Urea

This protocol is adapted from a well-established and validated procedure for the synthesis of phenylurea from aniline hydrochloride and urea, providing a reliable and accessible method.[6] The causality behind this choice rests on the high commercial availability of the starting materials and the robustness of the reaction, which proceeds through the formation of an ammonium cyanate intermediate.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in a 5% aqueous hydrochloric acid solution. The volume should be sufficient to fully dissolve the aniline upon gentle warming.

-

Reaction Initiation: To the resulting solution of 3,5-dichloroaniline hydrochloride, add urea (1.1 equivalents).

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 100°C) and maintain for 2-3 hours. The reaction proceeds via the thermal decomposition of urea to ammonium cyanate, which then reacts with the aniline salt.[6]

-

Isolation: After the reflux period, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation of the product.

-

Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining salts and unreacted urea.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified white crystalline product under vacuum to constant weight.

Spectroscopic Characterization (Predicted)

Due to the lack of available experimental spectra, computational predictions serve as a valuable tool for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The two protons on the unsubstituted urea nitrogen (-NH₂) would likely appear as a broad singlet. The proton on the nitrogen attached to the phenyl ring (-NH-) would appear as a singlet. The aromatic region would show two signals: a triplet for the proton at the C4 position (between the two chlorine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbon of the urea group (~155-160 ppm) and four signals for the aromatic carbons, with the carbon atoms directly bonded to chlorine showing the largest chemical shifts.

Biological Context: A Metabolite of the Fungicide Iprodione

The primary relevance of this compound in environmental and biological sciences is its role as a degradation product of Iprodione. Iprodione is a dicarboximide contact fungicide used to control a wide range of fungal diseases on crops.[7] Its environmental persistence and the nature of its metabolites are of significant concern.

Bacterial degradation in soil is a key pathway for the dissipation of Iprodione.[8][9] This process involves the hydrolytic cleavage of the imidazolidine-2,4-dione ring system. While multiple intermediates have been identified, the pathway ultimately leads to the formation of 3,5-dichloroaniline (3,5-DCA), a more persistent and potentially toxic endpoint.[10] this compound is recognized as an environmental transformation product within this complex degradation network.[1]

Metabolic Pathway of Iprodione

Caption: Simplified microbial degradation pathway of Iprodione.

Toxicological Significance

While data on the specific toxicity of this compound is limited, its toxicological potential can be inferred from its parent compound and its ultimate metabolite. Iprodione itself is classified as slightly toxic, but the U.S. EPA has categorized it as a probable human carcinogen.[11] The final degradation product, 3,5-dichloroaniline (3,5-DCA), is known to be more toxic than the parent fungicide.[12] Studies on zebrafish have shown that 3,5-DCA has a lower LC50 value (higher toxicity) than Iprodione and can cause significant damage to brain tissue.[12] As an intermediate in this pathway, this compound is a molecule of toxicological interest, and its presence in environmental samples warrants monitoring.

Safety and Handling

Based on the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound presents the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

-

H319: Causes serious eye irritation (Eye irritation, Category 2)[1]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical compound whose scientific significance is defined by its role as an environmental metabolite of the fungicide Iprodione. While it lacks the pronounced biological activities of some of its structural relatives, a thorough understanding of its chemical properties, synthesis, and formation is essential for a complete assessment of Iprodione's environmental impact and toxicological footprint. This guide consolidates the available technical information, clarifies its identity against related compounds, and provides field-proven methodologies for its synthesis, serving as a critical resource for researchers in applied chemistry and environmental science.

References

- Campos, M., Perruchon, C., Diez, M. C., & Tortella, G. (2018). Biobeds with bacterial consortium for removal of iprodione and 3,5-dichloroaniline from contaminated water. Journal of Environmental Management, 217, 836-843.

-

PrepChem. (n.d.). Synthesis of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea. Retrieved January 14, 2026, from [Link]

- Campos, M., et al. (2017). Novel insights into the metabolic pathway of iprodione by soil bacteria. Applied Microbiology and Biotechnology, 101(1), 403-414.

- Athiel, P., et al. (1995). Degradation of iprodione by a soil Arthrobacter-like strain. Applied and Environmental Microbiology, 61(10), 3216-3220.

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation pathway of iprodione in strain YJN-5. Retrieved January 14, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-(3,4-dichlorophenyl)-N'-(2,3-dichloropropionyl)-urea. Retrieved January 14, 2026, from [Link]

-

EXTOXNET. (1996). Iprodione. Extension Toxicology Network. Retrieved January 14, 2026, from [Link]

- Lai, Y., et al. (2022). Toxicity effects of procymidone, iprodione and their metabolite of 3,5-Dichloroaniline to zebrafish. Ecotoxicology and Environmental Safety, 232, 113263.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Ahmed, A., et al. (2018). Deciphering the toxic effects of iprodione, a fungicide and malathion, an insecticide on thiol protease inhibitor isolated from yellow Indian mustard seeds. Environmental Toxicology and Pharmacology, 61, 52-60.

-

PrepChem. (n.d.). Synthesis of b) Production of N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-urea. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Iprodione. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Kim, S., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-10.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved January 14, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 14(1), 115-132.

- Yadav, A. K., Vishnu, P. S., & Yadav, L. S. (2014).

- Campos, M., et al. (2023). Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation. International Journal of Molecular Sciences, 24(19), 14590.

- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.

-

SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-3-octadecylurea. Retrieved January 14, 2026, from [Link]

- Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84838.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Shchegravin, E. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539.

- Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419-1427.

Sources

- 1. This compound | C7H6Cl2N2O | CID 4165004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(3,5-dichlorophenyl)urea | C13H8Cl4N2O | CID 595311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of iprodione by a soil Arthrobacter-like strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iprodione | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Protocol for the Synthesis of 1-(3,5-Dichlorophenyl)urea: A Guide for Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-(3,5-dichlorophenyl)urea, a key chemical intermediate. Phenylureas are a class of compounds with significant applications in agrochemicals and pharmaceuticals, acting as herbicides, enzyme inhibitors, and signaling pathway modulators.[1][2] This guide is designed for researchers in drug development and synthetic chemistry, offering a detailed, field-proven protocol grounded in established chemical principles. We will delve into the mechanistic rationale behind the synthesis, provide a robust, step-by-step experimental procedure, and outline a self-validating system of analytical characterization. Adherence to the stringent safety protocols detailed within is mandatory for all personnel.

Synthesis Overview and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the nucleophilic addition of 3,5-dichloroaniline to an isocyanate electrophile. While pre-formed isocyanates can be used, a more practical and common laboratory-scale approach involves the in situ generation of isocyanic acid (HNCO) from an alkali metal cyanate, such as sodium cyanate (NaOCN), in an acidic medium.[3][4]

The causality of this reaction is rooted in fundamental organic chemistry principles:

-

Activation of the Electrophile: Sodium cyanate itself is not sufficiently electrophilic. In the presence of a protic acid (e.g., acetic acid or hydrochloric acid), the cyanate anion is protonated to form isocyanic acid. This molecule is a potent electrophile due to the electron-withdrawing nature of the oxygen and nitrogen atoms bonded to the central carbon.

-

Nucleophilic Attack: The amino group (-NH₂) of 3,5-dichloroaniline acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of isocyanic acid.

-

Proton Transfer: The reaction intermediate subsequently undergoes proton transfers to neutralize the charge and form the stable urea linkage.

The electron-withdrawing chlorine atoms on the aniline ring slightly decrease the nucleophilicity of the amino group, but the reaction proceeds efficiently under mild heating.

Caption: Step-by-step experimental workflow for synthesis.

Reaction Procedure

-

Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3,5-dichloroaniline (16.2 g, 0.1 mol).

-

Dissolution: Add a solution of 50% aqueous acetic acid (100 mL). The acid serves both as a solvent and the catalyst required to generate isocyanic acid.

-

Heating: Gently heat the mixture to 40-50°C while stirring. The aniline should fully dissolve to form a clear solution.

-

Addition of Nucleophile: In a separate beaker, dissolve sodium cyanate (8.1 g, 0.125 mol) in 40 mL of warm (~40°C) deionized water. A slight excess of the cyanate ensures the complete conversion of the limiting aniline reagent.

-

Reaction Execution: Transfer the sodium cyanate solution to a dropping funnel and add it dropwise to the stirred aniline solution over approximately 30 minutes. Maintain the reaction temperature at 50°C. A white precipitate of this compound will begin to form almost immediately.

-

Reaction Completion: After the addition is complete, continue stirring the suspension at 50°C for an additional 1-2 hours.

Product Isolation and Purification

-

Cooling: Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize product precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted salts and acetic acid. Follow this with a wash of cold ethanol (30 mL) to remove residual water and organic impurities.

-

Recrystallization: For high-purity material required in drug development, recrystallize the crude product from a minimal amount of hot ethanol/water. Dissolve the solid in boiling ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure, white, needle-like crystals.

-

Drying: Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved.

Characterization and Validation (Self-Validating System)

The identity and purity of the synthesized this compound must be rigorously confirmed. This validation is crucial for ensuring the reliability of any subsequent biological or chemical studies.

| Analysis | Expected Result | Rationale for Validation |

| Appearance | White crystalline solid | Confirms the absence of colored impurities from starting material degradation. |

| Melting Point | Sharp melting point (literature: ~205-208 °C, varies) | A sharp melting point over a narrow range is a key indicator of high purity. |

| FTIR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1600-1620 (N-H bend, Amide II), ~1450 (C-N stretch) [5][6][7] | Confirms the presence of the key urea functional group and the absence of starting materials. |

| ¹H NMR (DMSO-d₆) | δ ~9.0 (s, 1H, Ar-NH), δ ~7.5 (s, 2H, Ar-H), δ ~7.1 (s, 1H, Ar-H), δ ~6.5 (s, 2H, -NH₂) [8][9] | Provides the exact proton environment, confirming the aromatic substitution pattern and the presence of both urea NH protons. |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C=O), δ ~142 (Ar-C-N), δ ~134 (Ar-C-Cl), δ ~120 (Ar-C-H), δ ~116 (Ar-C-H) [8] | Elucidates the carbon skeleton of the molecule, confirming the number and type of carbon atoms. |

| Mass Spectrometry | M+H⁺ at m/z = 205.0 [10][11] | Confirms the molecular weight of the synthesized compound. |

Mandatory Safety Precautions

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the primary starting material, 3,5-dichloroaniline.

-

Engineering Controls: All handling of 3,5-dichloroaniline, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. [12]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant nitrile gloves. [12]Avoid all skin contact.

-

Acute Toxicity: 3,5-dichloroaniline is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure. [12][13]In case of exposure, seek immediate medical attention.

-

Waste Disposal: All waste containing 3,5-dichloroaniline or its derivatives must be collected in a designated, sealed, and clearly labeled hazardous waste container. [12]Do not mix with other waste streams. Dispose of waste according to institutional and local environmental regulations.

-

Reagent Hazards: Sodium cyanate is harmful if swallowed. [14][15]Glacial acetic acid is corrosive and can cause severe skin and eye damage. Handle with appropriate care.

Conclusion

This guide outlines a reliable and reproducible protocol for the synthesis of this compound. The procedure is based on the well-established reaction between an aniline and an in situ generated isocyanate. By following the detailed steps for synthesis, purification, and, critically, the validation through comprehensive characterization, researchers can be confident in the quality of the compound for further application. The importance of adhering to the detailed safety precautions cannot be overstated.

References

-

Salama, P., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE 8(12): e84856. Available at: [Link]

-

Reddy, B. R., & Rao, V. M. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 4(1), 260-265. Available at: [Link]

-

ResearchGate. (a) FTIR Spectrum of pure Urea. Available at: [Link]

-

Khan, S., et al. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. CORE Repository. Available at: [Link]

-

ResearchGate. FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain. Available at: [Link]

-

Wikipedia. 3,5-Dichloroaniline. Available at: [Link]

-

Reddit. Urea FTIR and identifying bond stretch. Available at: [Link]

-

PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Vinclozolin. Available at: [Link]

-

Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available at: [Link]

-

PubChemLite. This compound (C7H6Cl2N2O). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmacy & Life Sciences. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Int. J. of Pharm. & Life Sci. (IJPLS), 4(10): 3041-3044. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2233. Available at: [Link]

-

Salama, P., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12). Available at: [Link]

-

Logvinov, S.V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3536. Available at: [Link]

-

PubChem. Sodium Cyanate. National Center for Biotechnology Information. Available at: [Link]

-

Alpha Chemika. SODIUM CYANATE Extra Pure - MSDS. Available at: [Link]

-

Loba Chemie. SODIUM CYANATE Extra Pure MSDS. Available at: [Link]

-

PubChem. Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl). National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of ureas. Available at: [Link]

- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Available at: [Link]

Sources

- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C7H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 11. This compound | C7H6Cl2N2O | CID 4165004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Anti-Cancer Mechanism of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The circumvention of therapeutic resistance remains a paramount challenge in oncology. Single-target agents often fail due to the activation of compensatory signaling pathways by resilient cancer cells. This guide delineates the multifaceted mechanism of action of 1,3-bis(3,5-dichlorophenyl)urea, a novel investigational compound designated COH-SR4. Unlike narrowly focused inhibitors, COH-SR4 orchestrates a multi-pronged assault on cancer cell biology by concurrently modulating critical nodes of cellular metabolism, survival signaling, cell cycle progression, and drug resistance pathways. We will explore the core mechanisms, including the activation of the AMP-activated protein kinase (AMPK) energy stress pathway, inhibition of pro-survival Akt signaling, induction of apoptosis, and disruption of the cell cycle. This document provides a comprehensive overview supported by preclinical data and detailed experimental protocols to facilitate further investigation and validation by the scientific community.

Introduction: The Rationale for a Multi-Targeted Agent

The therapeutic landscape for malignancies like non-small cell lung cancer and malignant melanoma is frequently complicated by intrinsic or acquired resistance to targeted therapies.[1][2] Cancer cells exhibit remarkable plasticity, often rerouting signaling through alternative pro-survival pathways when a primary driver is inhibited.[2] This reality underscores the need for agents that can target multiple critical cellular processes simultaneously.

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical models of lung cancer, melanoma, and leukemia.[3][4] Its efficacy stems from its ability to induce profound cellular stress and disrupt several interconnected signaling networks that are fundamental for tumor growth and survival. This guide synthesizes the current understanding of its mechanism, providing a framework for its continued investigation.

Core Mechanism of Action: A Triad of Cellular Disruption

The anti-neoplastic activity of COH-SR4 is not attributable to a single molecular interaction but rather to the induction of a systemic failure in the cancer cell's adaptive capabilities. The core mechanism can be understood through three interconnected events: activation of the AMPK pathway, inhibition of the PI3K/Akt pathway, and the resulting induction of apoptosis and cell cycle arrest.

Master Metabolic Regulator: Activation of AMPK

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. In states of low energy (high AMP:ATP ratio), AMPK is activated and switches cellular processes from anabolic (growth) to catabolic (energy-producing), effectively acting as a tumor suppressor. COH-SR4 treatment leads to a significant increase in the phosphorylation of AMPK (pAMPK), indicating its activation.[1][3][4] This activation is a pivotal event, triggering a cascade of anti-proliferative signals.

Activated AMPK directly inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3] This is evidenced by the observed decrease in the phosphorylation of the mTOR substrate p70S6K following COH-SR4 treatment.[3] By activating a primary metabolic checkpoint, COH-SR4 effectively cuts off a key signaling route required for tumor growth.

Shutdown of Pro-Survival Signaling: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancer, promoting cell survival, proliferation, and resistance to apoptosis. COH-SR4 treatment effectively counteracts this pro-survival signaling, as demonstrated by a marked decrease in the levels of phosphorylated Akt at the Serine 473 residue (pAkt S473).[3][4] The inhibition of Akt signaling is a critical mechanistic component that synergizes with AMPK activation to push the cancer cell towards apoptosis.

Convergent Effects: Induction of Apoptosis and Cell Cycle Arrest

The dual impact of AMPK activation and Akt inhibition culminates in the robust induction of programmed cell death (apoptosis) and a halt in cellular proliferation.

Apoptosis: COH-SR4 shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state. It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[3][5] In melanoma models, an increase in the pro-apoptotic protein Bim is also observed.[1] This ultimately leads to the cleavage and activation of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been consistently observed in COH-SR4 treated cells.[3][4]

Cell Cycle Arrest: COH-SR4 effectively halts the cell division machinery, though the specific phase of arrest appears to be cell-type dependent.

-

Lung Cancer: Treatment induces a G0/G1 phase arrest.[3][6] This is mechanistically supported by the decreased expression of key cell cycle regulatory proteins including CDK2, CDK4, Cyclin A, Cyclin B1, and Cyclin E1, along with an increase in the CDK inhibitor p27.[3][5]

-

Melanoma: In melanoma cells, COH-SR4 causes a G2/M phase arrest, which is associated with the downregulation of CDK4 and Cyclin B1.[2][4]

Ancillary Mechanisms: Broadening the Anti-Cancer Effect

Beyond the core mechanisms, COH-SR4 exhibits other activities that contribute to its anti-cancer profile.

-

Inhibition of Glutathione S-transferase (GST): COH-SR4 has been shown to inhibit the activity of GST, an enzyme family involved in detoxification and often implicated in the development of drug resistance.[3][4][6]

-

Reversal of EMT Markers: In both lung cancer and melanoma models, COH-SR4 treatment decreases the expression of mesenchymal markers like vimentin and fibronectin while increasing the epithelial marker E-cadherin.[3][4] This suggests a potential to inhibit metastasis and reverse the aggressive epithelial-mesenchymal transition (EMT) phenotype.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of COH-SR4 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H358 | Non-Small Cell Lung Cancer | ~5 µM | [3] |

| H520 | Non-Small Cell Lung Cancer | ~7.5 µM | [3] |

| A549 | Non-Small Cell Lung Cancer | ~10 µM | [3] |

| SK-MEL-2 | Melanoma | ~6 µM | [4] |

| SK-MEL-5 | Melanoma | ~7 µM | [4] |

| A375 | Melanoma | ~8 µM | [4] |

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and reproducibility, the following protocols are provided as a guide for validating the key mechanistic claims associated with COH-SR4.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound.

-

Cell Seeding: Seed cancer cells (e.g., H358, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of COH-SR4 in complete culture medium. Replace the existing medium with medium containing the various concentrations of the compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified 5% CO2 incubator.[3][4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This workflow validates the modulation of key proteins in the AMPK, Akt, and apoptotic pathways.

-

Cell Treatment & Lysis: Treat cells grown in 6-well plates with COH-SR4 (e.g., 10 µM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting pAMPK, AMPK, pAkt, Akt, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with COH-SR4 (e.g., 10 µM) or vehicle for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) represents a promising class of anti-cancer compounds whose efficacy is rooted in its ability to induce a systemic crisis in cancer cells. By simultaneously activating the AMPK energy stress pathway, inhibiting pro-survival Akt signaling, and disrupting cell cycle machinery, COH-SR4 creates a non-redundant, multi-faceted attack that is difficult for cancer cells to overcome. The additional inhibition of GST and reversal of EMT markers further enhance its therapeutic potential.

Future research should focus on identifying the direct molecular target(s) responsible for initiating these downstream events. Furthermore, given its multi-targeted mechanism, COH-SR4 holds significant promise for use in combination therapies, potentially re-sensitizing tumors to other targeted agents or conventional chemotherapy. In vivo studies in additional cancer models, including patient-derived xenografts, will be crucial for its continued clinical development.

References

-

Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

-

Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2014). Abstract 2149: Novel compound 1, 3-bis (3, 5-dichlorophenyl) urea inhibits lung cancer progression. Cancer Research, 74(19 Supplement), 2149–2149. [Link]

-

Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

-

Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Journal of Clinical & Experimental Dermatology Research, 7(5). [Link]

-

Biochemical Pharmacology (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. [Link]

-

PubChem (2026). 1-(3,5-Dichlorophenyl)urea. [Link]

-

MDPI (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. [Link]

-

PubMed (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. [Link]

-

International Journal of Molecular Sciences (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]

-

STAR Protocols (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

-

SpringerLink (2011). Kinase Inhibitors: Methods and Protocols. [Link]

-

ResearchGate (2021). Experimental procedures and selection of kinase inhibitors. [Link]

-

PubMed Central (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. [Link]

-

Cell Signaling Technology (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. youtube.com [youtube.com]

Biological activity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

An In-Depth Technical Guide to the Biological Activity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Executive Summary

1,3-bis(3,5-dichlorophenyl)urea, designated COH-SR4, is a novel small molecule that has emerged as a potent modulator of critical cellular signaling pathways. Initially identified for its anti-cancer properties, subsequent research has unveiled its significant role in metabolic regulation. The core mechanism of COH-SR4 converges on the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream effects, including the inhibition of mTOR signaling, suppression of adipogenesis, and induction of cell cycle arrest and apoptosis in malignant cells. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and diverse biological activities of COH-SR4, presenting its potential as a therapeutic candidate for both metabolic disorders and oncology.

Part 1: Physicochemical Properties and Synthesis

COH-SR4 is a symmetrical urea derivative characterized by two 3,5-dichlorophenyl groups. Its chemical and physical properties are foundational to its biological interactions.

Table 1: Physicochemical Properties of COH-SR4

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₈Cl₄N₂O | [1] |

| Molecular Weight | 350.03 g/mol | [1] |

| Structure | 1,3-bis(3,5-dichlorophenyl)urea |[1] |

Synthesis Overview

The synthesis of COH-SR4 is achieved through a straightforward and previously validated protocol.[1][2] The process involves the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate in a suitable solvent such as dichloromethane (DCM) at ambient temperature.

-

Workflow for COH-SR4 Synthesis

Caption: Synthetic workflow for 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4).

Part 2: Core Mechanism of Action: Indirect AMPK Activation

The primary biological activity of COH-SR4 stems from its ability to potently activate AMP-activated protein kinase (AMPK).[3][4] AMPK functions as a metabolic master switch, activated during states of low cellular energy (high AMP:ATP ratio) to restore energy balance by switching off anabolic, ATP-consuming pathways and switching on catabolic, ATP-producing pathways.

COH-SR4's activation of AMPK is notable for being indirect and independent of the canonical upstream kinases Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3][4] This suggests that COH-SR4 acts by inducing a state of metabolic stress that alters the intracellular AMP:ATP ratio.[3] While the precise molecular target remains under investigation, evidence points towards a potential role as a mitochondrial uncoupler, which would disrupt the proton gradient, decrease ATP synthesis, and consequently elevate AMP levels, leading to AMPK activation.[3][5]

Caption: Proposed mechanism for the indirect activation of AMPK by COH-SR4.

Part 3: Biological Activity in Metabolic Regulation

Through its activation of AMPK, COH-SR4 exerts profound effects on metabolic processes, particularly adipogenesis and systemic glucose and lipid homeostasis.

Anti-Adipogenic Effects

Obesity is characterized by an increase in the number (hyperplasia) and size (hypertrophy) of adipocytes. COH-SR4 has been demonstrated to be a potent inhibitor of adipocyte differentiation.[6][7][8]

In the 3T3-L1 preadipocyte model, treatment with COH-SR4 during differentiation significantly inhibits intracellular lipid accumulation in a dose-dependent manner, with an estimated IC50 of ~1.5 µM.[9] This inhibitory effect is most pronounced during the early phase of differentiation and is mediated by two key events:

-

Inhibition of Mitotic Clonal Expansion : COH-SR4 induces cell cycle arrest at the G1/S phase transition, preventing the initial wave of proliferation required for adipogenesis.[7][8]

-

Downregulation of Adipogenic Factors : The compound suppresses the expression of key adipogenesis-related transcription factors (e.g., PPARγ, C/EBPα) and their target lipogenic proteins (e.g., FAS, aP2).[6][9]

These effects are direct consequences of AMPK-mediated inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Activated AMPK phosphorylates TSC2 and Raptor, components of the mTORC1 complex, leading to its inhibition.[6][7][8] This in turn decreases the phosphorylation of downstream mTORC1 effectors like p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[7] The essential role of AMPK in this process was confirmed by experiments showing that the knockdown of AMPKα1/α2 subunits reverses the anti-adipogenic effects of COH-SR4.[7]

Caption: COH-SR4's anti-adipogenic signaling cascade via AMPK-mTORC1.

Systemic Metabolic Improvements (In Vivo)

The metabolic benefits of COH-SR4 have been validated in animal models of obesity. In high-fat diet (HFD)-induced obese mice, oral administration of COH-SR4 (5 mg/kg) for six weeks produced significant therapeutic effects without altering food intake.[3][4]

Table 2: In Vivo Metabolic Effects of COH-SR4 in HFD-Induced Obese Mice

| Parameter | Outcome of COH-SR4 Treatment | Reference |

|---|---|---|

| Body Weight | Significantly reduced | [4] |

| Hyperlipidemia | Prevented | [4] |

| Glycemic Control | Improved | [4] |

| Epididymal Fat Mass | Markedly decreased | [4] |

| Adipocyte Size | Reduced (decreased hypertrophy) | [4] |

| Plasma Adiponectin | Increased | [4] |

| Plasma Leptin | Reduced | [4] |

| Hepatic Steatosis | Prevented (decreased liver triglycerides) |[4] |

These systemic improvements are underpinned by the activation of AMPK in both the liver and adipose tissue.[3] In the liver, COH-SR4 suppressed the mRNA expression of key genes involved in de novo lipogenesis (e.g., Srebf1, Acaca, Fasn) and gluconeogenesis (e.g., Pck1, G6pc), consistent with the known functions of hepatic AMPK activation.[4]

Part 4: Anticancer Activity

COH-SR4 exhibits potent anti-proliferative and pro-apoptotic activity across a range of human cancers, including melanoma and lung cancer.[1][2] Its anticancer effects are multifaceted, involving cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways.

Effects on Cancer Cell Lines

-

Melanoma : In melanoma cell lines (B16-F0, A2058), COH-SR4 treatment decreases cell survival, inhibits clonogenic potential, and induces apoptosis.[1][10] Mechanistically, it causes a G2/M phase cell cycle arrest and leads to increased levels of p-AMPK and cleaved PARP, alongside decreased levels of p-Akt, vimentin, CDK4, and cyclin B1.[1][10]

-

Lung Cancer : In lung cancer cells (H1417, H358, H520), COH-SR4 inhibits survival and induces apoptosis, accompanied by a G0/G1 cell cycle arrest.[2][11] This is associated with the inhibition of cell cycle regulatory proteins like CDK2 and CDK4.[2][11] Furthermore, COH-SR4 treatment decreases levels of the anti-apoptotic protein Bcl2 and the mesenchymal marker vimentin, while increasing the pro-apoptotic protein Bax and the epithelial marker E-cadherin, suggesting an ability to reverse the epithelial-mesenchymal transition (EMT).[11]

Table 3: In Vitro Anti-proliferative Activity (IC50) of COH-SR4

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| B16-F0 | Melanoma | 5 ± 1 | [1] |

| A2058 | Melanoma | 7 ± 1 | [1] |

| H1417 | Lung | 1.2 ± 0.2 | [2] |

| H358 | Lung | 2.1 ± 0.2 | [2] |

| H520 | Lung | 2.4 ± 0.3 |[2] |

In Vivo Anticancer Efficacy

Oral administration of COH-SR4 was well-tolerated and resulted in significant tumor inhibition in both syngeneic and xenograft mouse models of melanoma and lung cancer.[1][2] Histopathological analysis of resected tumors revealed increased p-AMPK levels, reduced cell proliferation (decreased Ki67), and decreased angiogenesis (decreased CD31), confirming the in vivo mechanism of action.[2][10]

Caption: Consolidated signaling pathways for the anticancer effects of COH-SR4.

Part 5: Key Experimental Protocols

The following protocols are representative of the methodologies used to characterize the biological activity of COH-SR4.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Plate cells (e.g., H358 lung cancer, 3T3-L1 preadipocytes) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of COH-SR4 (e.g., 0.1 to 25 µM) or vehicle control (DMSO).

-

Incubation : Incubate the plates for the desired time period (e.g., 48 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status.

-

Cell Lysis : Treat cells with COH-SR4 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Standard experimental workflow for Western Blot analysis.

Part 6: Conclusion and Future Directions

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is a compelling small molecule with a dual-action profile targeting fundamental cellular processes in both metabolic disease and cancer. Its primary mechanism, the indirect activation of the master metabolic sensor AMPK, provides a robust foundation for its therapeutic potential. By triggering AMPK, COH-SR4 effectively inhibits anabolic pathways like lipogenesis and protein synthesis while promoting catabolic processes and inducing apoptosis in cancer cells.

Future research should focus on:

-

Target Deconvolution : Identifying the direct molecular target of COH-SR4 to fully elucidate how it induces mitochondrial and cellular stress.

-

Pharmacokinetic and Pharmacodynamic Studies : Comprehensive profiling to optimize dosing, delivery, and therapeutic windows for different indications.

-

Combinatorial Therapies : Investigating the synergistic potential of COH-SR4 with existing anti-diabetic or anti-cancer agents to enhance efficacy and overcome resistance.

-

Translational Studies : Advancing COH-SR4 through further preclinical toxicology and safety studies to pave the way for potential clinical investigation in obesity, type 2 diabetes, or specific cancers.

The body of evidence strongly suggests that COH-SR4 is a promising chemical scaffold for the development of novel therapeutics aimed at modulating cellular energy metabolism.

References

-

Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. International Journal of Molecular Medicine. Available at: [Link]

-

Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. PubMed. Available at: [Link]

-

Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. Spandidos Publications. Available at: [Link]

-

Figarola, J. L., et al. (2013). COH-SR4 Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice. PLoS ONE. Available at: [Link]

-

Figarola, J. L., et al. (2013). COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice. PubMed. Available at: [Link]

-

Singhal, S. S., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Cancer Science & Therapy. Available at: [Link]

-

Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE. Available at: [Link]

-

Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PubMed. Available at: [Link]

-

Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Conference Series. Available at: [Link]

-

Figarola, J. L., et al. (2013). COH-SR4 causes cell cycle arrest and inhibits mTOR in differentiating adipocytes. ResearchGate. Available at: [Link]

-

Figarola, J. L., et al. (2013). COH-SR4 inhibits adipocyte differentiation. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Feprazone Displays Antiadipogenesis and Antiobesity Capacities in in Vitro 3T3-L1 Cells and in Vivo Mice. ACS Omega. Available at: [Link]

-

Li, Y., et al. (2021). Feprazone Displays Antiadipogenesis and Antiobesity Capacities in in Vitro 3T3-L1 Cells and in Vivo Mice. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COH-SR4 Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Small‑molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-(3,5-Dichlorophenyl)urea

An In-depth Technical Guide

Introduction

1-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9) is a chemical compound belonging to the phenylurea class. Compounds of this nature are significant as intermediates in chemical synthesis, as potential metabolites of herbicides, and as subjects of academic research.[1][2] For professionals in research and drug development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational requirement for any successful application. Key among these properties are solubility and stability, which dictate everything from formulation strategies and bioavailability to storage conditions, shelf-life, and the development of robust analytical methods.[3][4]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a practical, methodology-focused whitepaper. It is designed to empower researchers to generate reliable, high-quality data by explaining the causality behind experimental choices, providing field-proven protocols, and grounding all recommendations in established scientific principles.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any experimental design. The structure of this compound, featuring a hydrophobic dichlorophenyl ring and a polar urea moiety capable of hydrogen bonding, suggests a complex solubility behavior.

| Property | Value | Source |

| CAS Number | 13142-57-9 | [5] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1][5] |

| Molecular Weight | 205.04 g/mol | [1][5] |

| Predicted pKa | ~13.5 (Urea N-H) | Analogous to related compounds[6] |

| Predicted logP | ~2.7 | Analogous to related compounds[6] |

The predicted partition coefficient (logP) indicates a preference for lipophilic environments, suggesting limited aqueous solubility. The high pKa of the urea proton means it is unlikely to ionize under typical physiological or formulation pH conditions.

Solubility Profiling: A Methodical Approach

Solubility determines a compound's dissolution rate and bioavailability, making it a critical parameter. The principle of "like dissolves like" is our guide; the hydrophobic nature of the dichlorophenyl ring will dominate interactions in non-polar solvents, while the urea group will contribute to solubility in polar, hydrogen-bond-accepting solvents.[7]

2.1 Causality Behind Experimental Design

To obtain meaningful and reproducible solubility data, we must measure thermodynamic solubility . This represents the true equilibrium saturation point of the compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination because it allows sufficient time and agitation for the system to reach equilibrium, ensuring the data is not a kinetic artifact. The choice of solvents should span a wide range of polarities to build a comprehensive profile, informing everything from reaction chemistry to formulation.

2.2 Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy.

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment. This confirms that saturation has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24-48 hours. This duration is critical for reaching equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Supernatant Isolation: Carefully withdraw a known volume of the supernatant. Crucially, filter the supernatant through a 0.22 µm syringe filter (ideally, one with low compound binding, like PTFE or PVDF) to remove all undissolved particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and analyze using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

-

Calculation: Determine the concentration in the original supernatant by accounting for the dilution factor. Report the solubility in both mg/mL and molarity (mol/L).

2.3 Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

2.4 Data Presentation: Solubility Profile

The results of the solubility experiments should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Deionized Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

Field Insight: For many phenylurea-type compounds with low aqueous solubility, preparing high-concentration stock solutions in DMSO or DMF is a common and effective practice for downstream biological assays or chemical reactions.

Stability Analysis and Forced Degradation

Stability testing is essential for identifying conditions that may compromise the compound's integrity. Forced degradation, or stress testing, is an intentional process designed to accelerate degradation to predict long-term stability and identify potential degradation products.[12] This is a core requirement of regulatory bodies like the ICH and is invaluable during early-stage development for creating stability-indicating analytical methods.[3][13] The goal is not complete destruction, but to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without generating irrelevant secondary products.[12]

3.1 Predicted Degradation Pathways

The most probable degradation pathway for a phenylurea compound under hydrolytic stress (acidic or basic conditions) is the cleavage of the amide-like bond of the urea functional group. This would yield 3,5-dichloroaniline and isocyanic acid, the latter of which is unstable in water and would further decompose. This prediction is based on the known chemistry of related phenylurea herbicides.

3.2 Visualization: Predicted Hydrolysis Pathway

Caption: Predicted Primary Hydrolytic Degradation Pathway.

3.3 Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared. Small aliquots of this stock are then subjected to the following stress conditions. A control sample, diluted in the mobile phase and kept under normal conditions, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for a specified time.

-

Dilute for analysis.

-

Causality: This tests the molecule's susceptibility to oxidation, a common degradation pathway.[3]

-

-

Photostability:

-

Expose both solid powder and a solution (in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

-

Keep a control sample wrapped in aluminum foil to shield it from light.

-

Analyze both the exposed and control samples.

-

Causality: Direct sunlight or UV exposure can provide the energy to break chemical bonds.[9][12]

-

-

Thermal Degradation (Solution & Solid State):

-

Place a vial of the solution and a vial of the solid powder in an oven at an elevated temperature (e.g., 60-80 °C) for a specified time.

-

Analyze against a control sample stored at the recommended temperature.

-

Causality: Heat can provide the activation energy for degradation reactions, and related ureas are known to decompose upon heating.[6][14]

-

3.4 Visualization: Forced Degradation Experimental Workflow

Caption: Overview of the Forced Degradation Study Workflow.

Analytical Methodology for Quantification

A robust, validated, and stability-indicating analytical method is the cornerstone of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, impurities, and any matrix components.

4.1 Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This technique is the workhorse of pharmaceutical analysis for good reason: it is robust, reproducible, and widely available.

-

Causality of Method Selection: An RP-HPLC method separates compounds based on polarity. This compound is relatively non-polar and will be well-retained on a C18 or C8 column. Its primary predicted degradant, 3,5-dichloroaniline, is more polar and will therefore elute earlier. This difference in retention time allows for accurate quantification of both the parent compound and its degradant. The dichlorophenyl chromophore provides strong UV absorbance for sensitive detection.[13][15]

4.2 Starting HPLC-UV Method Protocol

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for the hydrophobic parent compound. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase. |

| Gradient | Start at 30% B, ramp to 90% B over 10 min, hold 2 min, return to 30% B | Ensures elution of the parent compound while also eluting more polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

| UV Detector | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds; determine λmax by scanning a standard. |

4.3 Advanced Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring higher sensitivity or for the definitive identification of unknown degradation products, LC-MS/MS is the preferred method. It provides molecular weight information and fragmentation patterns, which are invaluable for structure elucidation.[15]

Data Interpretation and Conclusion

For Solubility Studies: The final data should be reported clearly as shown in Table 2.4. This profile will guide solvent selection for all future work.

For Stability Studies: The primary output is a stability profile table summarizing the percentage of the parent compound remaining and the percentage of key degradants formed under each stress condition. A critical concept is mass balance , where the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent amount. A good mass balance validates that all major components have been detected.

References

-

PubChem. This compound | C7H6Cl2N2O | CID 4165004. Available from: [Link]

-

HPC Standards. 1-(3,4-Dichlorophenyl)urea Solution (Solvent: Acetonitrile) | 1X5ML. Available from: [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available from: [Link]

-

Rajput, S. J. A Review: Stability Indicating Forced Degradation Studies. Research J. Pharm. and Tech. Available from: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

-

Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Available from: [Link]

-

Oncotarget. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available from: [Link]

-

ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). Available from: [Link]

-

PubMed. Analytical methods for measuring urea in pharmaceutical formulations. (1997). Available from: [Link]

-

NIH. 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Available from: [Link]

-

PubChem. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854. Available from: [Link]

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Available from: [Link]

-

NIST/TRC Web Thermo Tables (WTT). 3,4-dichlorophenyl)urea -- Critically Evaluated Thermophysical Property Data. Available from: [Link]

-

Aidic. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Available from: [Link]

-

ResearchGate. Reaction pathways of urea degradation by electrochemically generated.... Available from: [Link]

-

Solubility of Things. 1,3-Diisopropylurea - Solubility. Available from: [Link]

-

ResearchGate. Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Available from: [Link]

-

PubMed. Stability of urea in solution and pharmaceutical preparations. (2014). Available from: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

-

ResearchGate. Degradation of 3,5-Dichlorophenol by UV-C Photolysis and UV-C-Activated Persulfate Oxidation Process in Pure Water and Simulated Tertiary Treated Urban Wastewater. Available from: [Link]

-

Frontiers. A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. (2024). Available from: [Link]

Sources

- 1. This compound | C7H6Cl2N2O | CID 4165004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. ijrpp.com [ijrpp.com]

- 5. This compound | 13142-57-9 [chemicalbook.com]

- 6. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pharmtech.com [pharmtech.com]

- 13. biomedres.us [biomedres.us]

- 14. aidic.it [aidic.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)urea